molecular formula C19H13ClN4O2 B3837161 N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline

N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline

Cat. No.: B3837161
M. Wt: 364.8 g/mol
InChI Key: BKIKAHFPYFCDAY-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline is an azo-Schiff base hybrid compound characterized by a phenyldiazenyl (azobenzene) group linked to an aniline moiety, which is further condensed with 4-chloro-3-nitrobenzaldehyde to form a benzylidene imine structure. This compound integrates two functional groups: the azo group (–N=N–), known for its photochromic properties, and the Schiff base (–C=N–), which is often associated with biological activity and metal coordination .

Synthesis: The compound is synthesized via a condensation reaction between 4-(phenyldiazenyl)aniline and 4-chloro-3-nitrobenzaldehyde in absolute ethanol with glacial acetic acid as a catalyst, following established methods for analogous Schiff bases . The reaction typically proceeds under reflux for 3–12 hours, yielding a crystalline product that is purified via recrystallization.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c20-18-11-6-14(12-19(18)24(25)26)13-21-15-7-9-17(10-8-15)23-22-16-4-2-1-3-5-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIKAHFPYFCDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037766
Record name Benzenamine, N-[(4-chloro-3-nitrophenyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303058-68-6
Record name Benzenamine, N-[(4-chloro-3-nitrophenyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 4-chloro-3-nitrobenzaldehyde, under basic conditions to form the azo compound.

    Condensation: The final step involves the condensation of the resulting azo compound with another aromatic amine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-(4-chloro-3-aminobenzylidene)-4-(phenyldiazenyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized azo compounds and other by-products.

Scientific Research Applications

N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

  • The 4-chloro-3-nitro substituents on the benzylidene moiety introduce strong electron-withdrawing effects, influencing electronic conjugation across the molecule.

Potential Applications:

  • Materials Science : The azo group may enable photoresponsive behavior for optoelectronic applications.

The structural and functional attributes of N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline can be compared to related azo-Schiff base derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Azo-Schiff Base Derivatives
Compound Name Substituents (Benzylidene/Azo) Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-Cl, 3-NO2 (benzylidene) 364.45* High electron-withdrawing effects; potential photoresponsive/microbial activity
2,4-Dinitro-N-(4-(phenyldiazenyl)phenyl)aniline 2,4-diNO2 (aniline) 363.33 Monoclinic crystal system (P 21/n); structural rigidity due to dual nitro groups
N-(4-Ethoxybenzylidene)-4-(phenyldiazenyl)aniline 4-OCH2CH3 (benzylidene) ~340† Enhanced solubility in polar solvents; moderate antimicrobial activity
N-(2-Chloroethyl)-4-[(E)-phenyldiazenyl]aniline hydrochloride 2-Cl, ethyl chain (side group) 296.20 Hydrochloride salt improves aqueous solubility; potential for drug formulation
4E,10E-4-(2-Phenyldiazenyl)-N-(indole-3-ylmethylene)benzenamine Indole-3-yl (benzylidene) ~350† Fluorescence properties; possible DNA intercalation due to planar indole moiety

*Calculated from empirical formula (C19H13ClN4O2). †Estimated based on analogous structures.

Key Comparative Insights:

Substituent Effects on Electronic Properties: Electron-Withdrawing Groups (EWGs): The 4-chloro-3-nitro substituents in the target compound enhance electrophilicity compared to electron-donating groups (e.g., 4-ethoxy in N-(4-ethoxybenzylidene) derivatives). This increases stability toward nucleophilic attack and may redshift UV-Vis absorption . Nitro vs.

Biological Activity Trends: Thiazolidinone derivatives (e.g., 6a-g in ) exhibit enhanced antimicrobial activity compared to parent Schiff bases, suggesting that secondary functionalization (e.g., thiazolidinone rings) improves bioactivity . Hydrochloride salts () show higher solubility, making them more viable for pharmacological applications than neutral Schiff bases .

Crystallographic and Structural Data: The monoclinic crystal system (P 21/n) observed in 2,4-dinitro-N-(4-(phenyldiazenyl)phenyl)aniline () contrasts with orthorhombic or triclinic systems reported for other azo-Schiff bases. This reflects how substituent positioning influences packing efficiency . Software such as SHELXL () and ORTEP-3 () are critical for resolving these structural nuances .

Synthetic Methodologies :

  • While the target compound is synthesized via classic Schiff base condensation (), indole- or platinum-containing analogues () require specialized reagents (e.g., α-mercaptoacetic acid, chloroplatinum precursors), highlighting the versatility of azo-Schiff base chemistry .

Biological Activity

N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline, a compound of significant interest in medicinal chemistry, belongs to the class of Schiff bases. Schiff bases are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of 4-chloro-3-nitrobenzaldehyde with 4-phenyldiazenylaniline. The reaction can be represented as follows:

4 chloro 3 nitrobenzaldehyde+4 phenyldiazenylanilineN 4 chloro 3 nitrobenzylidene 4 phenyldiazenyl aniline\text{4 chloro 3 nitrobenzaldehyde}+\text{4 phenyldiazenylaniline}\rightarrow \text{N 4 chloro 3 nitrobenzylidene 4 phenyldiazenyl aniline}

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

TechniqueResult
NMRChemical shifts consistent with expected structure
IRCharacteristic peaks for C=N and aromatic C-H bonds
MSMolecular ion peak at m/z corresponding to molecular weight

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Bacillus subtilis20

Anticancer Activity

Research has shown that this compound demonstrates cytotoxic effects against various cancer cell lines. In vitro studies reveal that the compound induces apoptosis in cancer cells, which is crucial for its potential therapeutic applications.

Case Study: Cytotoxicity Assay

In a study involving human cancer cell lines (e.g., MCF-7, HeLa), the compound was tested for its cytotoxicity using an MTT assay. The results indicated a dose-dependent decrease in cell viability.

Table 3: Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-710
HeLa8

The proposed mechanism of action involves the interaction of the compound with cellular components leading to oxidative stress and disruption of cellular functions. This has been supported by studies showing increased reactive oxygen species (ROS) levels in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline
Reactant of Route 2
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N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline

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